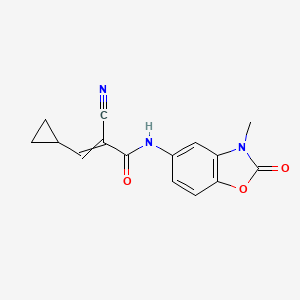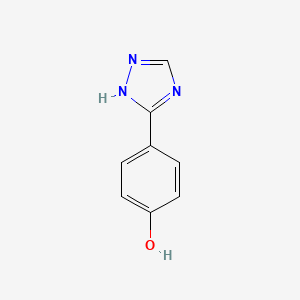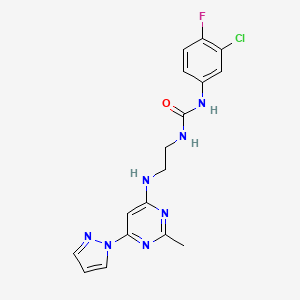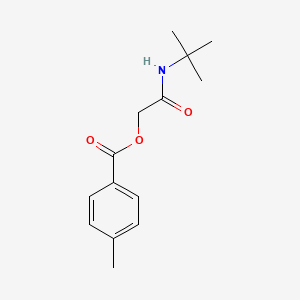![molecular formula C10H16N2O2 B2668136 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine CAS No. 173850-36-7](/img/structure/B2668136.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine” is a derivative of the known alkaloid cytisine . It seems to be a new compound obtained from two biologically active compounds, such as isoxazole and cytisine .
Synthesis Analysis
The synthesis of this compound has been demonstrated to be a single-stage method under very mild conditions . This class of compounds is promising for obtaining new biologically active compounds .Molecular Structure Analysis
The structure of this compound has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of this new derivative .Wissenschaftliche Forschungsanwendungen
Occupational Exposure and Health Effects
A study on the morbidity of personnel potentially exposed to vinclozolin, a fungicide, did not find evidence of health effects induced by long-term exposure to the compound. This research highlights the importance of assessing occupational exposure to chemicals and their potential health impacts (Zober et al., 1995).
Diagnostic and Therapeutic Applications
Research on 18F-ISO-1, a cellular proliferative marker used in PET imaging, shows promise for evaluating the proliferative status of solid tumors. This study underlines the potential of novel compounds in diagnostic applications and cancer treatment (Dehdashti et al., 2013).
Exposure and Dietary Intake
A study analyzing morpholine residues in fruits and juices in China assessed dietary exposure among the Chinese population. It found that exposure levels were lower than the acceptable daily intake, suggesting no health concerns. This research indicates the importance of monitoring chemical residues in food for public health (Cao et al., 2019).
Allergic Reactions and Contact Sensitivity
Investigations into preservatives like isostearamidopropyl morpholine lactate have shown it to be an emerging allergen with high sensitivity rates. Studies like these are crucial for identifying and managing allergens in consumer products (Grey et al., 2016).
Metabolism and Pharmacokinetics
A study on the metabolism of chloromethylisothiazolinone and methylisothiazolinone after oral dosage in humans identified a specific urinary mercapturic acid metabolite. Research like this provides insight into the human body's processing of chemical compounds and their potential effects (Schettgen et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-10(9(2)14-11-8)7-12-3-5-13-6-4-12/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHVYNGNOSKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2668054.png)
![4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2668056.png)
![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2668057.png)
![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)

![N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2668063.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)
![1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2668068.png)


![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2668072.png)

![(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2668076.png)